molecular formula C22H26N2O6 B3539374 1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide

Cat. No.: B3539374
M. Wt: 414.5 g/mol
InChI Key: KMPQJZBBLJHYIF-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide, also known as DMNX, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. DMNX belongs to the class of compounds known as phenylcyclohexylamines, which have been investigated for their ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide is thought to exert its effects by modulating the activity of the NMDA receptor. Specifically, this compound has been shown to bind to a specific site on the NMDA receptor known as the PCP site. By binding to this site, this compound can modulate the activity of the NMDA receptor, which is involved in a number of important physiological processes, including learning and memory, pain perception, and neuronal plasticity.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, the compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. In addition, this compound has been found to decrease the expression of pro-inflammatory cytokines, which are involved in the inflammatory response. Finally, this compound has been shown to increase the activity of antioxidant enzymes, which can help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide has a number of advantages for use in laboratory experiments. For example, the compound has a high affinity for the PCP site on the NMDA receptor, which makes it a useful tool for studying the function of this receptor. In addition, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been investigated for their effects on the NMDA receptor. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to study its effects over longer time periods.

Future Directions

There are a number of future directions for research on 1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide. One area of interest is the potential therapeutic applications of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of this compound as a tool for studying the function of the NMDA receptor in various physiological processes. Finally, future research could investigate the potential of this compound to modulate the activity of other receptors and ion channels, which could lead to the development of novel therapeutic agents.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications in a number of areas, including neuroprotection, pain management, and depression. The compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In addition, this compound has been found to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Finally, this compound has been investigated for its potential antidepressant effects in animal models of depression.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-28-18-10-8-16(24(26)27)14-17(18)23-21(25)22(11-5-4-6-12-22)15-7-9-19(29-2)20(13-15)30-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPQJZBBLJHYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2(CCCCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide
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1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide
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1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide
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